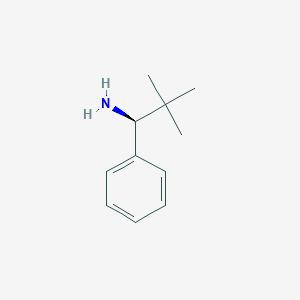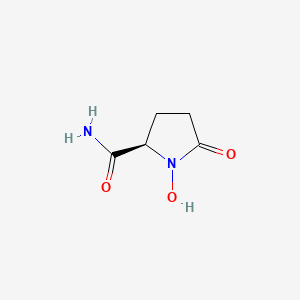
(R)-1-Hydroxy-5-oxopyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-Hydroxy-5-oxopyrrolidine-2-carboxamide is a chiral compound with significant potential in various scientific fields This compound is characterized by a pyrrolidine ring, which is a five-membered lactam, and a hydroxyl group attached to the first carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Hydroxy-5-oxopyrrolidine-2-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable pyrrolidine derivative.
Hydroxylation: Introduction of the hydroxyl group at the first carbon position can be achieved through various hydroxylation reactions.
Carboxamide Formation: The carboxamide group is introduced using amide coupling reactions, often employing reagents like carbodiimides or coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production of ®-1-Hydroxy-5-oxopyrrolidine-2-carboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The carboxamide group can be reduced to amines under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxyl or amide positions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Reducing agents such as LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) are commonly employed.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include alkyl halides and bases.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
®-1-Hydroxy-5-oxopyrrolidine-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of ®-1-Hydroxy-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors, modulating their activity through binding interactions.
Pathways Involved: It can influence biochemical pathways by inhibiting or activating specific enzymes, leading to downstream effects on cellular processes.
Comparaison Avec Des Composés Similaires
(S)-1-Hydroxy-5-oxopyrrolidine-2-carboxamide: The enantiomer of the compound, with similar chemical properties but different biological activity.
4-Oxypiperidine Ethers: Compounds with a similar pyrrolidine ring structure but different functional groups, used in various pharmacological applications.
Uniqueness: ®-1-Hydroxy-5-oxopyrrolidine-2-carboxamide is unique due to its specific chiral configuration and the presence of both hydroxyl and carboxamide groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C5H8N2O3 |
|---|---|
Poids moléculaire |
144.13 g/mol |
Nom IUPAC |
(2R)-1-hydroxy-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C5H8N2O3/c6-5(9)3-1-2-4(8)7(3)10/h3,10H,1-2H2,(H2,6,9)/t3-/m1/s1 |
Clé InChI |
ZDHNBKPZZJYKJG-GSVOUGTGSA-N |
SMILES isomérique |
C1CC(=O)N([C@H]1C(=O)N)O |
SMILES canonique |
C1CC(=O)N(C1C(=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



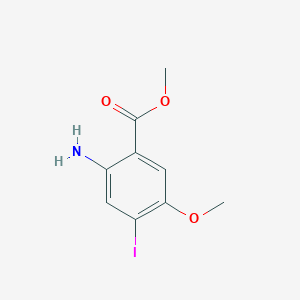
![2,7-Diethylbenzo[d]oxazole](/img/structure/B15205975.png)
![2-Bromo-6-methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15205989.png)
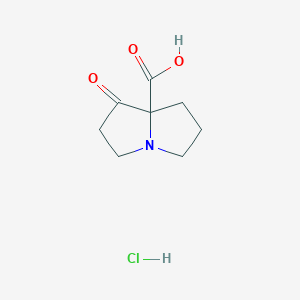
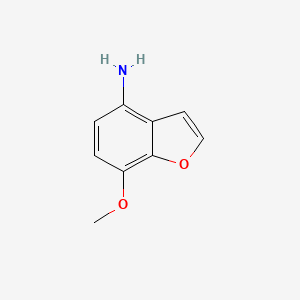
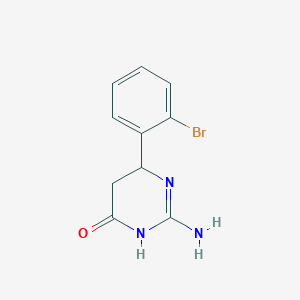
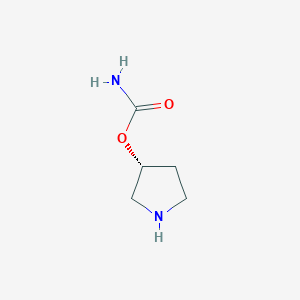

![tert-Butyl (2-(trifluoromethyl)benzo[d]oxazol-4-yl)carbamate](/img/structure/B15206010.png)
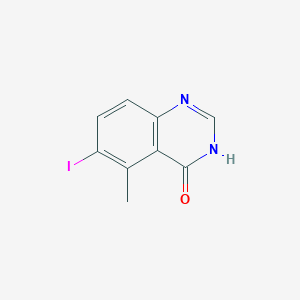
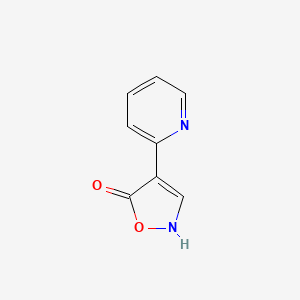
![3-[(Difluoromethyl)sulphonyl]-4-methoxyaniline](/img/structure/B15206024.png)
